
Z-Ser(Tos)-Ome
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Overview
Description
Z-Ser(Tos)-Ome is a useful research compound. Its molecular formula is C19H21NO7S and its molecular weight is 407.44. The purity is usually 95%.
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Q & A
Q. Basic: What are the recommended protocols for synthesizing Z-Ser(Tos)-Ome with high purity?
Methodological Answer:
this compound synthesis typically involves peptide coupling under anhydrous conditions. Key steps include:
- Amino Acid Protection : Tosyl (Tos) groups protect the serine hydroxyl group to prevent undesired side reactions during coupling .
- Coupling Reagents : Use carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) in dichloromethane (DCM) or dimethylformamide (DMF) as solvents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥98% purity, verified via HPLC .
- Characterization : Confirm structure using 1H-NMR (e.g., δ 7.3–7.7 ppm for Tos aromatic protons) and mass spectrometry (expected [M+Na]+ = 430.43) .
Q. Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Powder Form : Store sealed in dry containers at 2–8°C to prevent hydrolysis of the methyl ester (OMe) group .
- Stock Solutions : Prepare in anhydrous DMSO or DMF at 1–10 mM concentrations. Aliquot and store at -20°C (3–6 months) or -80°C (12 months). Avoid repeated freeze-thaw cycles .
- Monitoring Stability : Use periodic TLC or HPLC to detect degradation (e.g., free serine or tosyl cleavage products) .
Q. Advanced: How to resolve contradictory 1H^1 \text{H}1H-NMR data for this compound in different solvent systems?
Methodological Answer:
Contradictions may arise from solvent polarity or proton exchange effects. Steps to address this:
Verify Solvent Anisotropy : Compare spectra in deuterated DMSO-d6 (polar, stabilizes H-bonding) vs. CDCl3 (nonpolar). Tosyl group protons may show upfield shifts in CDCl3 due to reduced solvation .
Check Impurities : Run 1H-NMR with higher resolution (≥500 MHz) and compare integration ratios to theoretical values.
Supplementary Techniques : Use 13C-NMR or 2D-COSY to resolve overlapping peaks. For example, the carbonyl carbon of the Z-group appears at ~170 ppm .
Q. Advanced: What experimental design considerations are critical for incorporating this compound into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Resin Compatibility : Use Fmoc-based SPPS with Wang or Rink amide resins. Pre-activate this compound with HOBt/DIC for efficient coupling .
- Side-Chain Protection : Ensure Tos remains stable under piperidine-mediated Fmoc deconditions.
- Cleavage Optimization : Test TFA cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to avoid β-elimination of serine. Monitor via LC-MS post-cleavage .
Q. Advanced: How to analyze conflicting mass spectrometry (MS) results indicating multiple adducts?
Methodological Answer:
Adducts (e.g., Na+, K+) or solvent clusters can distort MS data. Mitigation strategies:
Ion Source Tuning : Reduce source temperature and desolvation gas flow to minimize adduct formation.
Matrix Suppression : Add 0.1% formic acid to enhance [M+H]+ ionization.
High-Resolution MS : Use HRMS (Q-TOF or Orbitrap) to distinguish between [M+Na]+ (calc. 430.43) and isotopic clusters .
Q. Basic: What are the key solubility challenges for this compound in aqueous buffers?
Methodological Answer:
this compound is highly hydrophobic due to the Tos and Z groups. For aqueous solubility:
- Co-Solvents : Use 10–20% DMSO or acetonitrile. Avoid >30% organic solvent to prevent precipitation.
- Surfactants : Add 0.1% Tween-20 for kinetic solubility assays.
- pH Adjustment : Test solubility in pH 7.4 PBS; protonation of the amine may improve dispersibility .
Q. Advanced: How to validate the enantiomeric purity of this compound after synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate D/L-serine derivatives. Retention times should match L-serine standards .
- Optical Rotation : Measure [α]D20 (e.g., +15° to +25° for L-isomer in CHCl3) and compare to literature .
Q. Basic: What are the critical parameters for reproducible this compound characterization?
Methodological Answer:
- NMR Consistency : Calibrate instruments with tetramethylsilane (TMS) and ensure deuterated solvents are moisture-free.
- Melting Point : Confirm m.p. 112–114°C (lit. value) using a calibrated apparatus .
- Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (C: 56.0%, N: 3.4%) .
Q. Advanced: How to address low yields in this compound coupling reactions?
Methodological Answer:
Low yields (<60%) often stem from steric hindrance or side reactions:
Activation Time : Extend carbodiimide activation to 30 min pre-coupling.
Temperature : Conduct reactions at 0°C to minimize racemization.
Alternative Coupling Agents : Switch to HATU or COMU for improved efficiency .
Q. Advanced: What strategies are recommended for resolving discrepancies between computational and experimental LogP values?
Methodological Answer:
Discrepancies arise from force field inaccuracies or solvent effects. Validate via:
Experimental LogP : Use shake-flask method (octanol/water partition) and compare to predicted values (e.g., ACD/Labs).
MD Simulations : Run molecular dynamics with explicit solvent models (e.g., GROMACS) to refine computational estimates .
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXRGXCDVQIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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